synthesis pathway for 6-Iodouridine
synthesis pathway for 6-Iodouridine
An In-depth Technical Guide to the Synthesis of 6-Iodouridine
Introduction
In the landscape of medicinal chemistry and drug development, halogenated nucleosides represent a cornerstone class of molecules with significant therapeutic potential. While 5-iodouridine and its deoxy counterpart, idoxuridine, are well-established antiviral agents, the synthesis and application of their C6-substituted isomers, such as 6-iodouridine, are less commonly described yet hold unique potential for novel therapeutic and diagnostic agents. The introduction of an iodine atom at the C6 position of the uracil ring fundamentally alters the electronic and steric properties of the molecule, offering new avenues for drug design, cross-coupling reactions, and radiolabeling applications.
This guide provides a comprehensive, in-depth exploration of a validated synthetic pathway to 6-iodouridine. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, the rationale for specific reagents and conditions, and the critical considerations for successful execution, purification, and characterization.
Strategic Overview: The Challenge of C6-Functionalization
The direct iodination of the uracil ring typically occurs at the C5 position. This regioselectivity is governed by the electron-donating character of the ring nitrogens, which renders the C5 position the most nucleophilic and susceptible to electrophilic aromatic substitution.[1][2][3][4][5] Consequently, common iodinating agents like molecular iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS) will overwhelmingly yield 5-iodouridine.[6][7][8]
To achieve substitution at the electronically disfavored C6 position, a more sophisticated strategy is required. The most effective approach involves a directed metalation-iodination sequence. This process inverts the inherent reactivity of the uracil ring by employing a strong base to deprotonate the C6-H bond, generating a potent nucleophilic carbanion that can then be quenched with an electrophilic iodine source. This guide details a multi-step synthesis based on this principle, which necessitates the use of protecting groups to ensure the stability of the starting material and the regioselectivity of the key iodination step.[9][10]
Overall Synthetic Workflow
The synthesis of 6-iodouridine can be logically segmented into four primary stages:
-
Protection of Ribose Diol: Masking the 2' and 3' hydroxyl groups of the ribose moiety to prevent side reactions.
-
Protection of 5'-Hydroxyl Group: Differentiating the primary 5'-hydroxyl to prevent its reaction during the lithiation step.
-
Directed C6-Lithiation and Iodination: The core transformation involving regioselective deprotonation and introduction of iodine.
-
Global Deprotection: Removal of all protecting groups to yield the final product, 6-iodouridine.
Below is a diagram illustrating this strategic workflow.
Caption: High-level workflow for the synthesis of 6-Iodouridine.
Part 1: Protection of the Uridine Scaffold
The initial steps of the synthesis are dedicated to installing protecting groups on the hydroxyl functions of the ribose sugar. This is crucial for two primary reasons:
-
Preventing Acidity: The hydroxyl protons are acidic and would be readily deprotonated by the strong base used in the C6-lithiation step, consuming the reagent and preventing the desired reaction at the uracil ring.
-
Ensuring Solubility: The protected intermediates exhibit improved solubility in the anhydrous organic solvents required for the organometallic reactions.
Step 1.1: Synthesis of 2',3'-O-Isopropylideneuridine
The vicinal diol at the 2' and 3' positions of the ribose is conveniently protected as an acetonide (isopropylidene ketal). This is a robust and widely used protecting group that is stable to basic conditions and can be readily removed under acidic conditions.
Experimental Protocol
-
Suspend uridine (1.0 g, 4.13 mmol) in acetone (50 mL) at room temperature.[10]
-
To the stirred suspension, add sulfuric acid (H₂SO₄, 0.65 mL) dropwise.[10]
-
Continue stirring the resulting mixture for 3 hours at room temperature. The reaction should become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a 25% aqueous solution of ammonium hydroxide (NH₄OH).
-
Extract the aqueous layer with chloroform (CHCl₃).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a chloroform/methanol (15:1) eluent to yield 2',3'-O-isopropylideneuridine as a white solid.[10]
Step 1.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-methoxymethyluridine
With the 2' and 3' positions blocked, the primary 5'-hydroxyl group is selectively protected using a methoxymethyl (MOM) ether. The MOM group is chosen for its stability under the strongly basic conditions of the subsequent lithiation step.
Experimental Protocol
-
Suspend 2',3'-O-isopropylideneuridine (0.5 g, 1.76 mmol) in acetone (6.5 mL).[9]
-
Add dimethoxymethane (13.33 mL, 150.5 mmol) and methanesulfonic acid (0.133 mL, 2.05 mmol).[9]
-
Stir the mixture overnight at room temperature.
-
Quench the reaction by pouring it into a 25% aqueous solution of NH₄OH and extract with chloroform (CHCl₃).[9]
-
Purify the crude product by column chromatography using a dichloromethane/methanol (80:1) eluent to afford the fully protected uridine intermediate.[9]
Part 2: The Core Reaction: Directed C6-Iodination
This stage represents the crux of the synthesis, where the C-I bond is formed at the C6 position.
Mechanism of C6-Lithiation
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to carbonyl groups, making it ideal for deprotonation reactions. At low temperatures (-78 °C), LDA selectively abstracts the proton at the C6 position of the protected uridine. This regioselectivity is favored over deprotonation at C5 due to the influence of the adjacent carbonyl group at C4 and the N1 nitrogen. The resulting C6-lithiated species is a powerful nucleophile.
Step 2.1: Synthesis of 6-Iodo-2',3'-O-isopropylidene-5'-O-methoxymethyluridine
The generated carbanion is immediately trapped in situ with molecular iodine.
Experimental Protocol
-
Prepare a solution of lithium diisopropylamide (LDA, 2.0 M solution in THF, 0.95 mL, 2.00 mmol) in anhydrous tetrahydrofuran (THF, 3.7 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.[9]
-
Dissolve the fully protected uridine from Step 1.2 (300 mg, 0.91 mmol) in anhydrous THF (3.5 mL) and add this solution dropwise to the stirred LDA solution at -78 °C.[9]
-
Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithiated intermediate.
-
In a separate flask, prepare a solution of iodine (I₂, 232 mg, 0.91 mmol) in anhydrous THF (2.9 mL).[9]
-
Add the iodine solution to the reaction mixture and continue stirring for an additional 5 hours at -78 °C.[9]
-
Quench the reaction by adding acetic acid (AcOH, 0.45 mL).[9]
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (AcOEt). Wash the organic layer with aqueous sodium bicarbonate (NaHCO₃) and brine.[9]
-
Dry the organic layer, concentrate, and purify by column chromatography using a hexane/ethyl acetate (7:6) eluent to yield the protected 6-iodouridine derivative.[9]
Caption: Key transformation step: C6-lithiation followed by iodination.
Part 3: Deprotection and Final Product Isolation
The final step involves the simultaneous removal of both the isopropylidene and MOM protecting groups under acidic conditions to unmask the hydroxyl groups and yield the target molecule, 6-iodouridine.
Step 3.1: Synthesis of 6-Iodouridine
Aqueous trifluoroacetic acid (TFA) is effective for the cleavage of both the acetonide and the MOM ether.
Experimental Protocol
-
Create a suspension of the protected 6-iodouridine from Step 2.1 (100 mg, 0.22 mmol) in water (0.77 mL).[9]
-
Cool the stirred suspension to 0 °C.
-
Add a 50% aqueous solution of trifluoroacetic acid (TFA, 1.15 mL).[9]
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.[9]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by preparative column chromatography using a chloroform/ethanol (10:1) eluent to afford 6-iodouridine as the final product.[9]
Quantitative Data Summary
| Step | Starting Material | Product | Yield |
| 1.1 | Uridine | 2',3'-O-Isopropylideneuridine | 90.2%[10] |
| 1.2 | 2',3'-O-Isopropylideneuridine | 2',3'-O-Isopropylidene-5'-O-methoxymethyluridine | 66.7%[9] |
| 2.1 | Fully Protected Uridine | Protected 6-Iodouridine | 31.7%[9] |
| 3.1 | Protected 6-Iodouridine | 6-Iodouridine | 58.9%[9] |
Characterization
The identity and purity of the final 6-iodouridine product must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will confirm the presence of the ribose protons and the absence of the protecting group signals. A key indicator is the signal for the anomeric proton (H-1').
-
¹³C NMR: The carbon spectrum will show characteristic shifts for the uracil and ribose carbons. The signal for C6 will be significantly shifted due to the presence of the heavy iodine atom. The provided literature reports the following key shifts for 6-iodouridine in DMSO-d₆: 162.5, 147.6, 116.1, 115.9, 102.6, 84.9, 72.0, 69.9, 62.3 ppm.[9]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for the molecular formula C₉H₁₁IN₂O₆.
Conclusion and Field Insights
The synthesis of 6-iodouridine is a multi-step process that hinges on a strategic application of protecting group chemistry and directed organometallic functionalization. Unlike the straightforward electrophilic substitution at C5, accessing the C6 position requires a carefully orchestrated sequence that inverts the natural electronic reactivity of the pyrimidine ring. The successful execution of this pathway provides access to a valuable and versatile chemical scaffold. Researchers can leverage the C6-iodo substituent for further synthetic elaborations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), to generate a diverse library of novel nucleoside analogues for biological screening. Furthermore, the presence of iodine opens up possibilities for developing radiolabeled tracers for diagnostic imaging or targeted radiotherapy. This detailed guide provides a robust and validated protocol, grounded in fundamental organic chemistry principles, to empower researchers in the fields of drug discovery and chemical biology.
References
- A new eco-friendly method for the regioselective 5-iodination of pyrimidine bases and the corresponding nucleosides by an i. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
-
Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6524. Available from: [Link]
-
Jusko, P., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2449-2458. Available from: [Link]
-
Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Available from: [Link]
-
Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry, 46(13), 2819-2823. Available from: [Link]
-
Gule, N., et al. (2018). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 23(8), 1856. Available from: [Link]
-
Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16792-16795. Available from: [Link]
-
Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available from: [Link]
-
Jusko, P., et al. (2023). Synthesis of 6-iodouridine 4. ResearchGate. Available from: [Link]
-
Szymański, P., et al. (2017). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. Available from: [Link]
-
Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available from: [Link]
-
Kumar, R., et al. (2011). Iodination of Uridines and Cytidines with N-Iodosuccinimide in ILs. ResearchGate. Available from: [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
